molecular formula C17H28N2O2 B10832292 Phenylpropylamine derivative 3

Phenylpropylamine derivative 3

Cat. No.: B10832292
M. Wt: 292.4 g/mol
InChI Key: RQYGHCATHJZLFY-UHFFFAOYSA-N
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Description

Phenylpropylamine derivative 3, also known as 3-phenylpropylamine, is an organic compound belonging to the class of phenylpropylamines. These compounds contain a phenyl group substituted at the third carbon by a propan-1-amine. This compound is a small molecule with the chemical formula C9H13N and a molecular weight of 135.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylpropylamine derivative 3 can be achieved through various methods. One common approach involves the amidation of TEMPO-oxidized cellulose nanocrystals using aromatic aminated molecules. This process involves a two-step reaction route. The first step is the oxidation of cellulose nanocrystals using 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) as a mediator. The second step is an amidation reaction carried out in an aqueous medium under mild conditions with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) as catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Phenylpropylamine derivative 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropylamine oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Phenylpropylamine derivative 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of phenylpropylamine derivative 3 involves its interaction with specific molecular targets and pathways. The compound acts on alpha- and beta-adrenergic receptors, leading to vasoconstriction, reduced tissue hyperemia, and increased nasal airway patency. These effects are mediated through the stimulation of adrenergic receptors in the mucosa of the respiratory tract .

Comparison with Similar Compounds

Phenylpropylamine derivative 3 can be compared with other similar compounds such as:

    Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

    Synephrine: A compound found in bitter orange, used for weight loss and body fat reduction.

This compound is unique due to its specific molecular structure and the range of reactions it can undergo, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

N-butyl-N-[3-(4-nitrophenyl)propyl]butan-1-amine

InChI

InChI=1S/C17H28N2O2/c1-3-5-13-18(14-6-4-2)15-7-8-16-9-11-17(12-10-16)19(20)21/h9-12H,3-8,13-15H2,1-2H3

InChI Key

RQYGHCATHJZLFY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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